Pan-LOX Inhibition Profile: Broader Target Coverage vs. Selective LOXL2/LOXL3 Inhibitors
PXS-6302 demonstrates pan-LOX inhibitory activity across all five lysyl oxidase family members (LOX, LOXL1, LOXL2, LOXL3, LOXL4), in contrast to selective inhibitors such as PXS-5153A which primarily targets LOXL2 and LOXL3 with high selectivity over LOX/LOXL1 [1]. The IC50 values for PXS-6302 are: Bovine LOX 3.7 μM, rhLOXL1 3.4 μM, rhLOXL2 0.4 μM, rhLOXL3 1.5 μM, rhLOXL4 0.3 μM . PXS-5153A exhibits IC50 <40 nM for mammalian LOXL2 and 63 nM for human LOXL3, with >40-fold selectivity over LOX and LOXL1 and >700-fold over other amine oxidases [2]. PXS-5382, another LOXL2-selective inhibitor, is in Phase I for systemic fibrotic indications and lacks pan-LOX coverage [3].
| Evidence Dimension | Target coverage breadth (LOX family members inhibited) |
|---|---|
| Target Compound Data | IC50: Bovine LOX 3.7 μM; rhLOXL1 3.4 μM; rhLOXL2 0.4 μM; rhLOXL3 1.5 μM; rhLOXL4 0.3 μM |
| Comparator Or Baseline | PXS-5153A: IC50 LOXL2 <40 nM, LOXL3 63 nM (no inhibition of LOX/LOXL1 at relevant concentrations); PXS-5382: LOXL2-selective inhibitor (Phase I) |
| Quantified Difference | PXS-6302 inhibits all 5 LOX family members (pan-LOX); comparators are selective for 1-2 family members |
| Conditions | In vitro enzyme inhibition assays; bovine LOX from aorta; rhLOXL1-4 recombinant human proteins; Amplex Red oxidation assay |
Why This Matters
Pan-LOX inhibition may be necessary for comprehensive suppression of collagen cross-linking in fibrotic tissue, as multiple LOX family members contribute redundantly to ECM stabilization.
- [1] Chaudhari N, Findlay AD, Stevenson AW, et al. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis. Nat Commun. 2022;13:5555. View Source
- [2] PXS-5153A Product Information. MedChemExpress. IC50 LOXL2 <40 nM (all mammalian species), IC50 LOXL3 63 nM; >40-fold selective over LOX/LOXL1. View Source
- [3] Liu Y, et al. Lysyl oxidase inhibitors: a patent review. Expert Opin Ther Pat. 2023. (Table 1: LOXL2 inhibitor PXS-5382/SNT-5382 in Phase I for IPF/CKD/NASH). View Source
